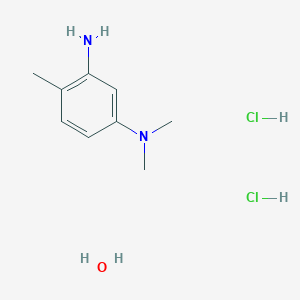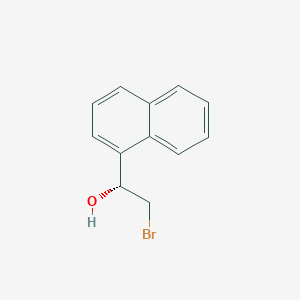
(1R)-1-(4-Butyl-phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Butyl-phenyl)ethanol, also known as (1R)-4-butylphenylethanol or (1R)-BPBE, is a chiral alcohol with a wide range of applications in the pharmaceutical and chemical industries. It is a key intermediate in the synthesis of several pharmaceuticals, including the antimalarial drug artemisinin, and is also used in the synthesis of a variety of other compounds, such as fragrances, flavors, and other chemicals. In addition, (1R)-BPBE has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
科学的研究の応用
(1R)-BPBE has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory and antioxidant activities, and has been studied for its potential to treat a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, (1R)-BPBE has been studied for its potential to reduce the toxicity of certain drugs, such as the antimalarial drug artemisinin, and to enhance the efficacy of certain drugs, such as the antiviral drug acyclovir.
作用機序
The mechanism of action of (1R)-BPBE is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been suggested that (1R)-BPBE may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-BPBE have been studied in both in vitro and in vivo models. In vitro studies have shown that (1R)-BPBE can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and can reduce the production of ROS and RNS. In vivo studies have demonstrated that (1R)-BPBE can reduce inflammation and oxidative stress in animal models of inflammation and oxidative stress.
実験室実験の利点と制限
(1R)-BPBE is a relatively inexpensive and readily available compound, making it a convenient choice for laboratory experiments. In addition, it has been shown to possess anti-inflammatory and antioxidant activities, making it a potentially useful tool for studying the effects of inflammation and oxidative stress. However, (1R)-BPBE has not been extensively studied in humans, and its effects in humans are not yet fully understood.
将来の方向性
The potential therapeutic effects of (1R)-BPBE have yet to be fully elucidated. Further research is needed to determine the exact mechanism of action of (1R)-BPBE and to explore its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of (1R)-BPBE in humans. Additionally, research is needed to explore the potential of (1R)-BPBE as a drug delivery system, as well as its potential to reduce the toxicity of certain drugs. Finally, research is needed to explore the potential of (1R)-BPBE as a potential source of new fragrances and flavors.
合成法
(1R)-BPBE can be synthesized from 4-butylphenol and ethylene oxide. The reaction involves the condensation of 4-butylphenol with ethylene oxide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields a mixture of (1R)-BPBE and (1S)-BPBE in a ratio of approximately 1:1. The mixture can then be separated using a chiral chromatographic technique, such as high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
(1R)-1-(4-butylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXTYZIZHGRRMC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-butylphenyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)


![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)






![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)